molecular formula C22H24N4O3S B6455494 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 2548991-47-3

2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6455494
CAS No.: 2548991-47-3
M. Wt: 424.5 g/mol
InChI Key: OCVBVSMGRWIQJN-UHFFFAOYSA-N
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Description

: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions.

  • Formation of Benzodiazole Ring

    : The final steps involve constructing the benzodiazole ring, typically through cyclization of suitable ortho-substituted aromatic amines.

  • Industrial production often mirrors these synthetic routes but at scale, employing optimized reaction conditions such as high pressures and specific catalysts to increase yield and purity.

    Preparation Methods

    The synthesis of 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps:

    • Starting Material Selection

      : The synthesis often begins with a suitably substituted benzoyl chloride.

    • Formation of the Octahydropyrrolo[3,4-c]pyrrole Core

      : This core is typically constructed through cyclization reactions involving appropriate diamine or diacid intermediates.

    Chemical Reactions Analysis

    2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions:

    • Oxidation

      : Can be oxidized to form sulfoxides or sulfones, typically using reagents like m-chloroperbenzoic acid (mCPBA).

    • Reduction

      : Hydrogenation can reduce the benzodiazole ring, utilizing catalysts like palladium on carbon (Pd/C).

    • Substitution

      : Aromatic substitution reactions can modify the benzene ring, often using electrophilic or nucleophilic reagents depending on the desired modification.

    Common products include oxidized derivatives, reduced forms, and substituted benzodiazole analogs.

    Scientific Research Applications

    In scientific research, this compound finds applications across:

    • Chemistry

      : Studied for its reactivity and potential as an intermediate in complex molecule synthesis.

    • Biology

      : Investigated for its ability to modulate biological pathways, given its structurally unique framework.

    • Medicine

      : Explored for potential therapeutic properties, particularly due to its intricate ring system which might interact selectively with biological targets.

    • Industry

      : Used in the development of advanced materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action for 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves interaction with molecular targets such as enzymes or receptors. Its methanesulfonyl group is highly reactive, potentially forming covalent bonds with target proteins, disrupting normal biological functions. The benzodiazole ring system further provides a platform for selective binding to specific sites, modulating signal pathways.

    Comparison with Similar Compounds

    Compared to other benzodiazole derivatives, 2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole stands out due to its unique octahydropyrrolo[3,4-c]pyrrole core. This core imparts different steric and electronic properties compared to simpler analogs. Similar compounds include:

    • 1H-benzimidazole

      : Lacks the additional ring system and different functional groups.

    • Quinoxalines

      : Share similar structural motifs but lack specific substitutions such as the methanesulfonyl group.

    • Imidazo[1,2-a]pyridines

      : Have different core structures, leading to different reactivity and applications.

    Hope this gives you a deep dive into the wonders of this compound

    Properties

    IUPAC Name

    [2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylsulfonylphenyl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H24N4O3S/c1-24-19-9-5-4-8-18(19)23-22(24)26-13-15-11-25(12-16(15)14-26)21(27)17-7-3-6-10-20(17)30(2,28)29/h3-10,15-16H,11-14H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OCVBVSMGRWIQJN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5S(=O)(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H24N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    424.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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